
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is a chiral morpholine derivative with significant interest in medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylglycinol and ®-glycidol.
Formation of the Morpholine Ring: The key step involves the cyclization of these precursors to form the morpholine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: This method allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The product is purified using crystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学研究应用
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, such as GABA and serotonin receptors.
Pathways Involved: By binding to these receptors, it modulates the release and uptake of neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: Another chiral compound with similar structural features but different pharmacological properties.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.
Uniqueness
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its analogs. Its ability to selectively interact with neurotransmitter receptors makes it a valuable compound in medicinal chemistry.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
(2S,5R)-5-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1 |
InChI 键 |
JWPCTGQKTDWSIB-FOKYBFFNSA-N |
手性 SMILES |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2.Cl |
规范 SMILES |
CC1COC(CN1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


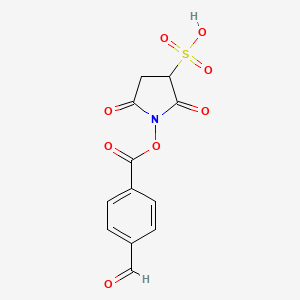

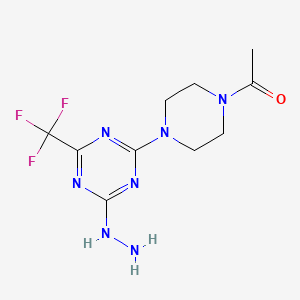
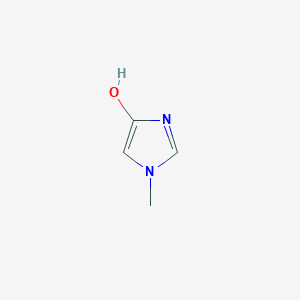
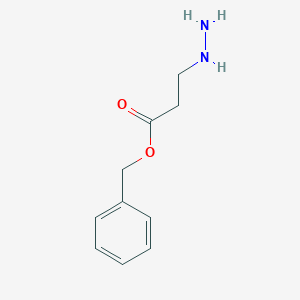
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
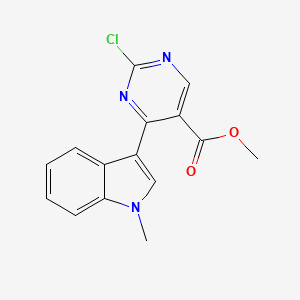

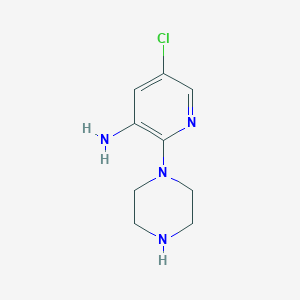
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
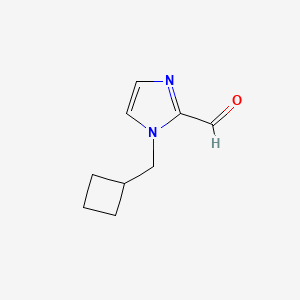
![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
